molecular formula C11H16ClNO3 B1389749 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride CAS No. 1185301-45-4

3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride

Cat. No.: B1389749
CAS No.: 1185301-45-4
M. Wt: 245.7 g/mol
InChI Key: YDXUISTUJPGEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride is a substituted propionic acid derivative featuring a methoxy-substituted phenyl group and a methylamino moiety. The hydrochloride salt likely enhances solubility and stability, a common trait in pharmaceutical derivatives .

Properties

IUPAC Name

3-(2-methoxy-N-methylanilino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12(8-7-11(13)14)9-5-3-4-6-10(9)15-2;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXUISTUJPGEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=CC=C1OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring, linked to a propionic acid moiety through a methylamino group. This structure is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of similar structures can inhibit the proliferation of cancer cells, particularly in colon cancer models.
  • Antimicrobial Properties : Compounds with similar scaffolds have demonstrated antibacterial and antifungal activities.
  • Neuroprotective Effects : Some derivatives have been explored for their potential in neurodegenerative disease models.

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds structurally related to this compound. For instance, derivatives synthesized from 3-hydroxy-2,2-dimethyl-propionic acid showed significant inhibitory effects on HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The mechanism appears to involve selective targeting of cancerous cells while sparing normal cells like HEK-293 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (mg/mL)Mechanism of Action
Compound 7aHCT-1160.12HSP90 and TRAP1 signaling
Compound 7gHCT-1160.12HSP90 and TRAP1 signaling
Compound 7dHCT-1160.81Non-specific

Antimicrobial Activity

Similar compounds have been reported to possess significant antimicrobial activity. For example, derivatives containing heterobicyclic nitrogen systems have shown efficacy against various bacterial strains and fungi, suggesting that the methoxyphenyl moiety may enhance antimicrobial properties .

Neuroprotective Effects

Research has also investigated the neuroprotective potential of compounds related to this compound. In vitro studies indicate that some derivatives can penetrate the blood-brain barrier and exhibit protective effects against oxidative stress in neuronal cell lines .

Table 2: Neuroprotective Effects of Related Compounds

CompoundCell LineActivityMechanism
Compound 3cSH-SY5YHighAChE inhibition
Compound 3dSH-SY5YModerateAntioxidant activity

Case Studies

  • Colon Cancer Model : In one study, a series of compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were evaluated for their antiproliferative effects on HCT-116 cells. The results demonstrated that specific modifications led to enhanced selectivity towards cancer cells while minimizing effects on normal cells .
  • Antimicrobial Testing : Another study highlighted the synthesis of various derivatives which were tested against common bacterial strains. The results indicated that compounds with the methoxy group exhibited superior activity compared to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Recent studies have indicated that compounds structurally related to 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride exhibit significant anticancer activity. For instance, derivatives have been synthesized that demonstrate potent inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. These compounds have shown promising antiproliferative effects against various cancer cell lines, including HeLa cells, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Pharmacological Studies:
The compound has been explored for its potential in treating conditions associated with thrombosis. Its formulation as a prodrug allows for improved bioavailability and reduced fluctuations in drug levels within the body, making it suitable for patients with varying gastric pH levels . This characteristic enhances its therapeutic efficacy post-surgery, particularly in preventing deep-vein thrombosis.

Formulation Development

Oral Administration Forms:
Innovative formulations have been developed to optimize the oral delivery of this compound. These include multiparticulate preparations that improve the solubility and stability of the active compound. The use of organic acids such as tartaric and citric acid has been shown to create an acidic microenvironment that enhances the dissolution of the drug upon ingestion, thereby improving absorption rates .

Dosage Considerations:
Clinical formulations typically recommend dosages ranging from 25 mg to 300 mg per capsule, with specific emphasis on maintaining a favorable acid-to-active substance ratio to ensure optimal therapeutic outcomes .

Proteomics Research

The compound is also utilized in proteomics research due to its role as a biochemical probe. Its structural features allow it to interact with various proteins, aiding in the study of protein functions and interactions. This application is critical for understanding disease mechanisms at the molecular level and for developing targeted therapies .

Safety and Toxicity

While exploring its applications, safety profiles must be considered. The compound may cause skin and eye irritation upon exposure; thus, handling precautions are necessary when used in laboratory settings .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Anticancer properties through HDAC inhibitionPotent activity against HeLa cells (IC50 < 1 μM)
Pharmacology Prodrug formulation for improved bioavailabilityEffective in preventing deep-vein thrombosis
Formulation Multiparticulate preparations for oral administrationEnhanced solubility and stability
Proteomics Research Biochemical probe for studying protein interactionsAids in understanding molecular disease mechanisms
Safety Potential skin and eye irritantRequires handling precautions

Comparison with Similar Compounds

Structural Insights :

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in the target compound and 3-(4-methoxyphenyl)propionic acid) enhance lipophilicity and metabolic stability compared to hydroxylated analogs .

Amino-Modified Propionic Acid Hydrochlorides

Compound Name Amino Substituent Synthesis Method Key Features Reference ID
3-(N-Methylpentylamino)propionic acid HCl N-methyl-N-pentyl Michael addition of n-amylamine/acrylate High-yield industrial synthesis; used in pharmaceutical intermediates
3-(Ethoxycarbonylmethyl-amino)propionic acid ethyl ester Ethoxycarbonylmethyl Esterification of glycine derivatives Intermediate in glycopyrrolate synthesis
3-(Dimethylamino)propionic acid HCl N,N-dimethyl Commercial reagent Biochemical research tool; modulates ionic interactions
Target compound N-methyl-2-methoxyphenylmethyl Likely via alkylation of β-alanine derivatives Hypothesized enhanced receptor binding due to aromatic substitution N/A

Functional Comparisons :

  • Synthesis: The target compound’s synthesis may resemble 3-(N-methylpentylamino)propionic acid HCl (Michael addition followed by alkylation) .

Pharmacological and Industrial Relevance

  • Drug Intermediates : Analogs like 3-(4-hydroxyphenyl)propionic acid are critical in synthesizing cetraxate HCl (anti-ulcer agent) . The target compound’s structure aligns with intermediates for CNS-targeting drugs.
  • Antioxidant Activity : Hydroxyphenylpropionic acids exhibit radical-scavenging properties, while methoxy variants may offer improved stability for topical formulations .
  • Toxicity and Safety : Substituted propionic acids generally show low toxicity, but hydrochloride salts require rigorous impurity control (e.g., ≤2.0% for cetraxate intermediates) .

Preparation Methods

Halogenation and Amidation Route

  • Starting from 3-(3-p-methoxy-phenyl)-2-methyl valeric acid, a halogenation step is performed using halogenating agents (Cl, Br, or I) to form the corresponding acid halides.
  • These acid halides react with dimethylamine or other amines to form amides.
  • The amidation reaction is typically conducted in aqueous or organic media with pH control (pH 12-14) and temperature maintained below 10 °C to avoid side reactions.
  • Example yield: Approximately 79.6% with high purity (HPLC ~99.7%) and enantiomeric excess (ee) of 99.45% reported.

Reduction to Amino Derivative

  • The amide intermediate undergoes reduction using strong reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether under nitrogen atmosphere.
  • The reaction is carried out at low temperatures (below -5 °C) to control reactivity and prevent decomposition.
  • Post-reduction workup involves quenching with water and sodium hydroxide, followed by filtration and organic extraction.
  • The resulting amino compound is isolated as a weak yellow liquid with yields around 77%.

Conversion to Hydrochloride Salt

  • The free amino acid derivative is converted to its hydrochloride salt by treatment with aqueous hydrochloric acid.
  • This step improves compound stability, crystallinity, and handling properties.
  • Salt formation is typically done by dissolving the free base in an appropriate solvent and adding HCl until the desired salt precipitates or remains in solution for isolation.

Use of Acetal and Catalytic Hydrogenation

  • A synthetic route involves reacting bromoacetaldehyde dimethyl acetal with an alkali metal salt of a substituted phenylpropanoate to form an intermediate cyano compound.
  • This intermediate is then hydrogenated under pressure with catalysts such as Raney nickel, palladium on charcoal, or platinum dioxide to convert the cyano group to an aminomethyl group.
  • The reaction is typically performed near 100 °C to drive completion and forms an inorganic salt byproduct.
  • This method is noted for its economic efficiency and shorter synthetic sequence.

Reduction Using Zinc-Mercury Amalgam

  • Another classical reduction method uses freshly prepared zinc-mercury amalgam in acidic aqueous media to reduce substituted cinnamic acids to substituted phenylpropionic acids.
  • The reaction involves careful addition of Zn-Hg amalgam to a mixture of the acid, THF, and hydrochloric acid with stirring for several hours.
  • After completion, the product is extracted, washed, dried, and purified by silica gel chromatography.
  • Yields range from 79% to 86% with high purity.
Step Method/Conditions Reagents/Catalysts Yield (%) Purity/Notes Reference
Halogenation Halogenating agent, pH 12-14, <10 °C Cl, Br, I halogenating agents - Formation of acid halides
Amidation Dimethylamine, aqueous/organic, pH control Dimethylamine aqueous solution (40%) ~79.6 HPLC purity 99.68%, ee 99.45%
Reduction (LiAlH4) Anhydrous ether, N2 atmosphere, < -5 °C Lithium aluminum hydride ~77 Weak yellow liquid, amino derivative
Salt Formation Treatment with aqueous HCl HCl - Hydrochloride salt isolated General
Hydrogenation of cyano High pressure H2, Raney Ni or Pd/C, ~100 °C Raney Ni, Pd/C, PtO2 catalysts - Conversion of cyano to aminomethyl group
Reduction Zn-Hg amalgam Zn-Hg amalgam, acidic aqueous, THF, stirring 2 h Zn-Hg amalgam, 5N HCl 79-86 Purified by chromatography
  • The choice of reduction catalyst and conditions significantly impacts yield and purity. Raney nickel and palladium catalysts provide efficient hydrogenation of nitriles to amines.
  • Maintaining low temperature during amidation and reduction steps minimizes side reactions and racemization.
  • The hydrochloride salt form enhances compound stability, which is critical for pharmaceutical applications.
  • Enantiomeric purity is crucial; thus, chiral resolution or enantioselective synthesis steps are often incorporated early in the synthesis.
  • Economic and environmental factors favor shorter synthetic routes with minimal purification steps, as highlighted in patent disclosures.

The preparation of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride involves sophisticated multi-step organic synthesis, primarily based on halogenation, amidation, reduction, and salt formation. Various methods exist, including catalytic hydrogenation and classical reduction with Zn-Hg amalgam, each with specific advantages in yield, purity, and operational simplicity. Control of reaction parameters and choice of catalysts are pivotal for achieving high-quality product suitable for pharmaceutical use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride?

  • Methodology :

  • Step 1 : Start with β-alanine derivatives (e.g., β-alanine ethyl ester hydrochloride) as a backbone. React with a substituted aromatic electrophile (e.g., 2-methoxybenzyl chloride) under nucleophilic substitution conditions.
  • Step 2 : Introduce the methylamino group via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
  • Step 3 : Hydrolyze the ester to the carboxylic acid using aqueous HCl, followed by salt formation to yield the hydrochloride.
  • Validation : Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm substituent positions using 1H^1H-NMR (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons in the 6.5–7.2 ppm range) and 13C^{13}C-NMR (carboxylic acid carbon at ~175 ppm) .
  • HPLC : Use reverse-phase chromatography with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 254.1) .

Q. What solubility profiles are critical for in vitro assays?

  • Testing Protocol :

  • Prepare saturated solutions in PBS (pH 7.4), DMSO, and methanol. Centrifuge at 10,000 × g for 10 min and quantify supernatant concentration via UV-Vis spectroscopy (λ = 280 nm).
  • Expected Results : High solubility in polar aprotic solvents (DMSO > 50 mg/mL), moderate in aqueous buffers (PBS: ~5 mg/mL), and low in non-polar solvents .

Advanced Research Questions

Q. How can researchers design experiments to investigate its interaction with biological targets (e.g., GPCRs)?

  • Experimental Design :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-ligands) in competition assays with HEK293 cells expressing recombinant receptors. Calculate IC50_{50} values using nonlinear regression .
  • Functional Assays : Measure cAMP accumulation (for Gs_s-coupled receptors) or calcium flux (for Gq_q-coupled receptors) via luminescence/fluorescence readouts .
    • Data Interpretation : Compare binding affinity (Ki_i) and efficacy (Emax_{max}) to known agonists/antagonists. Use Schild analysis for mechanistic insights .

Q. What strategies address stability issues under physiological conditions?

  • Stability Studies :

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation products via LC-MS.
  • Oxidative Stability : Expose to H2_2O2_2 (0.3%) and monitor oxidation of the methoxy or methylamino groups.
  • Recommendations : Store lyophilized at -20°C; use fresh DMSO stock solutions for assays .

Q. How can contradictory data in receptor selectivity studies be resolved?

  • Troubleshooting Framework :

  • Source 1 : Verify assay conditions (e.g., buffer ionic strength, temperature).
  • Source 2 : Test for off-target interactions using a broad-panel receptor screen (e.g., CEREP Profile®).
  • Source 3 : Confirm compound integrity post-assay via LC-MS to rule out degradation .

Q. What in vitro models are suitable for pharmacokinetic profiling?

  • Models :

  • Hepatic Microsomes : Incubate with NADPH to assess metabolic clearance. Use LC-MS/MS to quantify parent compound and metabolites.
  • Caco-2 Monolayers : Measure apparent permeability (Papp_{app}) to predict intestinal absorption.
    • Data Utilization : Calculate intrinsic clearance (CLint_{int}) and bioavailability (F) using the well-stirred model .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • Spill Management : Neutralize with 5% sodium bicarbonate, collect with absorbent pads, and dispose as hazardous waste .
  • Exposure Limits : Adhere to OSHA PEL (15 mg/m3^3 for respirable dust) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.